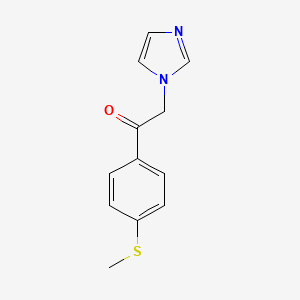
Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- is a chemical compound that features an acetophenone core substituted with an imidazole ring and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nucleophilic substitution: reactions where the imidazole ring is introduced to the acetophenone core.
Thioether formation: to attach the methylthio group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- involves its interaction with biological molecules through its imidazole ring, which can bind to metal ions and participate in hydrogen bonding. This allows it to inhibit certain enzymes or disrupt microbial cell walls, leading to its potential antifungal and antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetophenone, 2-(1-imidazolyl)-2-(phenylthio)-
- 2-(1-Imidazolyl)acetonitrile
Uniqueness
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- is unique due to the presence of both an imidazole ring and a methylthio group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern allows for unique interactions with biological targets and chemical reagents.
Propriétés
Numéro CAS |
73932-11-3 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
Clé InChI |
XOCANYCBIQEMJX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


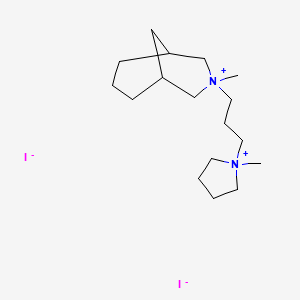
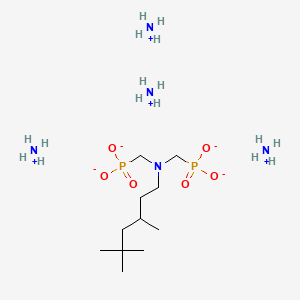
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
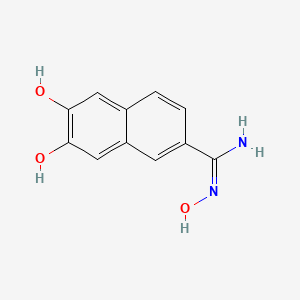


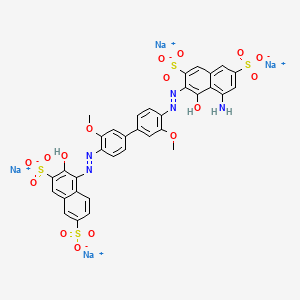



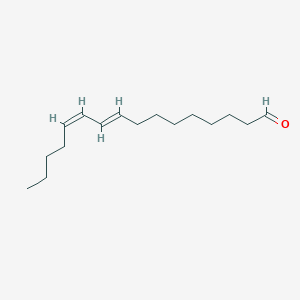

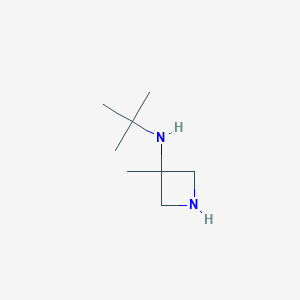
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
